2-Chloro-4-methoxy-7-methylquinoline
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Overview
Description
2-Chloro-4-methoxy-7-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of chlorine, methoxy, and methyl groups in the quinoline ring enhances its chemical reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methoxy-7-methylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds as starting materials. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Another method involves the Skraup synthesis, where glycerol, aniline, and an oxidizing agent such as nitrobenzene are used. This method also requires acidic conditions and high temperatures to promote the formation of the quinoline ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methoxy-7-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinoline derivatives with different functional groups.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives, which may exhibit different biological activities.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.
Scientific Research Applications
2-Chloro-4-methoxy-7-methylquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methoxy-7-methylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and methoxy groups enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain biological pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and structure-activity relationships are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-7-methoxy-2-methylquinoline
- 2-Chloro-7-methoxy-3-methylquinoline
- 2-Chloro-6,7-dimethoxy-4-methylquinoline
- 4-Chloro-6-methoxy-2-methylquinoline
Uniqueness
2-Chloro-4-methoxy-7-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chlorine, methoxy, and methyl groups in the quinoline ring enhances its reactivity and potential for diverse applications compared to other similar compounds.
Properties
Molecular Formula |
C11H10ClNO |
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Molecular Weight |
207.65 g/mol |
IUPAC Name |
2-chloro-4-methoxy-7-methylquinoline |
InChI |
InChI=1S/C11H10ClNO/c1-7-3-4-8-9(5-7)13-11(12)6-10(8)14-2/h3-6H,1-2H3 |
InChI Key |
QNKLJUQLCOFROH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=N2)Cl)OC |
Origin of Product |
United States |
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